3,4,5-trimethoxy-N-(pentan-3-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(pentan-3-yl)benzamide is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring and an amide group linked to a pentan-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(pentan-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and pentan-3-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or an active ester.
Amidation Reaction: The activated carboxylic acid derivative is then reacted with pentan-3-amine under mild conditions to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N-(pentan-3-yl)aniline.
Substitution: Formation of derivatives with substituted methoxy groups.
Scientific Research Applications
3,4,5-trimethoxy-N-(pentan-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases (HDACs) and protein kinases, leading to altered cellular signaling pathways.
Receptor Binding: It can bind to receptors such as G-protein coupled receptors (GPCRs), modulating their activity and affecting downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(piperidin-3-yl)benzamide: Similar structure but with a piperidine ring instead of a pentan-3-yl chain.
3,4,5-trimethoxy-N-(phenylmethoxy)benzamide: Contains a phenylmethoxy group instead of a pentan-3-yl chain.
Uniqueness
3,4,5-trimethoxy-N-(pentan-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the pentan-3-yl chain, which can influence its pharmacokinetic properties and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-11(7-2)16-15(17)10-8-12(18-3)14(20-5)13(9-10)19-4/h8-9,11H,6-7H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRILPHRLAKSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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